molecular formula C12H15N3O B7864653 (S)-2-Amino-N-(3-cyano-benzyl)-N-methyl-propionamide

(S)-2-Amino-N-(3-cyano-benzyl)-N-methyl-propionamide

Cat. No.: B7864653
M. Wt: 217.27 g/mol
InChI Key: RAQPZCDRRBSPGY-VIFPVBQESA-N
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Description

(S)-2-Amino-N-(3-cyano-benzyl)-N-methyl-propionamide is a synthetic compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound features a chiral center, making it an enantiomerically pure substance, which is crucial for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(3-cyano-benzyl)-N-methyl-propionamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-amino-propionamide and 3-cyanobenzyl chloride.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Procedure: The (S)-2-amino-propionamide is reacted with 3-cyanobenzyl chloride in an appropriate solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), at elevated temperatures to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(3-cyano-benzyl)-N-methyl-propionamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-2-Amino-N-(3-cyano-benzyl)-N-methyl-propionamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting metabolic disorders.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Pharmaceutical Industry: It serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

    Chemical Research: The compound is used in various chemical reactions to explore new synthetic methodologies and reaction mechanisms.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(3-cyano-benzyl)-N-methyl-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing biological pathways. Detailed studies on its binding affinity and interaction with active sites provide insights into its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Amino-N-(3-cyano-benzyl)-N-ethyl-propionamide
  • (S)-2-Amino-N-(4-cyano-benzyl)-N-methyl-propionamide
  • ®-2-Amino-N-(3-cyano-benzyl)-N-methyl-propionamide

Uniqueness

(S)-2-Amino-N-(3-cyano-benzyl)-N-methyl-propionamide is unique due to its specific chiral configuration and the presence of a cyano group on the benzyl moiety. This structural uniqueness contributes to its distinct biological activity and potential therapeutic applications compared to its analogs.

Properties

IUPAC Name

(2S)-2-amino-N-[(3-cyanophenyl)methyl]-N-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-9(14)12(16)15(2)8-11-5-3-4-10(6-11)7-13/h3-6,9H,8,14H2,1-2H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAQPZCDRRBSPGY-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)CC1=CC(=CC=C1)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(C)CC1=CC(=CC=C1)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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